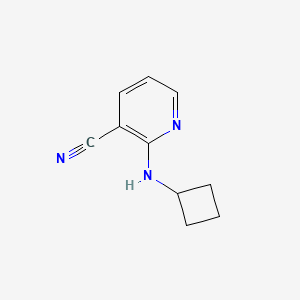
2-(Cyclobutylamino)nicotinonitrile
描述
2-(Cyclobutylamino)nicotinonitrile is an organic compound with the molecular formula C10H11N3. It is a derivative of nicotinonitrile, characterized by the presence of a cyclobutylamino group attached to the second position of the nicotinonitrile ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)nicotinonitrile can be achieved through multi-component reactions. One efficient method involves the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another approach is the Dimroth rearrangement of chalcones with nucleophilic reagents such as secondary heterocyclic amines or sodium alcoholate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of environmentally friendly catalysts like tetrabutyl ammonium bromide suggest potential scalability for industrial applications.
化学反应分析
Types of Reactions
2-(Cyclobutylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
科学研究应用
2-(Cyclobutylamino)nicotinonitrile has several scientific research applications:
作用机制
The mechanism of action of 2-(Cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group is known to enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance . The compound may inhibit specific enzymes or receptors, leading to its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other nicotinonitrile derivatives such as:
- 2-Amino nicotinonitrile
- 2-Chloronicotinonitrile
- 2-Bromo-nicotinonitrile
Uniqueness
2-(Cyclobutylamino)nicotinonitrile is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties.
生物活性
2-(Cyclobutylamino)nicotinonitrile is a heterocyclic compound with the molecular formula C10H11N3. Its structure features a pyridine ring with a cyano group and a cyclobutylamino group, which contribute to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and histamine receptors.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that compounds similar to this compound may modulate nAChR activity, which is crucial for neurotransmission in the nervous system. Nicotinic receptors are implicated in numerous neurological disorders, making them attractive targets for therapeutic intervention. Studies suggest that derivatives of nicotinonitrile can act as agonists or antagonists at these receptors, potentially influencing conditions such as Alzheimer's disease and schizophrenia.
Histamine Receptor Activity
In addition to nAChRs, this compound has shown promise in interacting with histamine receptors, particularly H3 receptors. Compounds with similar structures have been explored for their ability to modulate histaminergic signaling, which plays a role in various physiological processes including sleep regulation, appetite control, and cognitive functions. The potential therapeutic applications include treatment for sleep disorders and cognitive impairments.
Case Studies and Experimental Data
- Study on Antinociceptive Properties : A study evaluated the antinociceptive effects of compounds structurally related to this compound using the mouse tail-withdrawal assay. Results indicated significant analgesic activity comparable to morphine without the associated respiratory depression .
- Receptor Binding Assays : In vitro assays demonstrated that analogs of this compound exhibited varying affinities for nAChRs and histamine receptors. Specifically, some derivatives showed enhanced binding affinity, suggesting modifications to the cyclobutyl group could optimize receptor interactions.
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. The activation of the Nrf2/antioxidant response element pathway was noted, indicating possible applications in neurodegenerative diseases .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound compared to other similar compounds:
属性
IUPAC Name |
2-(cyclobutylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJAXOPMKUUYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















